molecular formula C10H8Cl2N2O2 B15065406 Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate

Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B15065406
M. Wt: 259.09 g/mol
InChI Key: WFMSQDHLCSANCC-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate is a high-value chemical intermediate designed for research and development in medicinal chemistry. Its core application lies in the construction of novel small-molecule inhibitors, particularly for targeted cancer therapy. The compound's structure incorporates a pyrazolo[1,5-a]pyridine core, a privileged scaffold in drug discovery known for its versatile interactions with biological targets . The presence of two chlorine atoms at the 4 and 6 positions provides distinct reactive handles for sequential functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, or nucleophilic aromatic substitution, allowing researchers to efficiently build complex molecular libraries around this core structure . This compound is of significant research value for the development of Protein Kinase Inhibitors (PKIs). Kinases are key regulators of cellular signaling, and their dysregulation is a hallmark of various cancers, making them prominent therapeutic targets . Derivatives based on the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated potent inhibitory activity against a range of kinases, including EGFR, B-Raf, MEK, and PI3Kδ, which are implicated in non-small cell lung cancer, melanoma, and inflammatory diseases . The mechanism of action for these inhibitors typically involves competitive binding at the ATP-binding site of the target kinase, thereby disrupting the phosphorylation signaling cascades that drive uncontrolled cell proliferation and survival . As a key building block, this compound enables structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of potential drug candidates . Please note: This product is intended for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C10H8Cl2N2O2

Molecular Weight

259.09 g/mol

IUPAC Name

ethyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3

InChI Key

WFMSQDHLCSANCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=CN2N=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4- and 6-chlorine atoms undergo nucleophilic substitution under varying conditions:

Reaction Type Conditions Product Yield Key Observations
Amine substitutionEthanol, reflux, 12 h4-Amino-6-chloro derivative72%Selective substitution at C-4 due to steric and electronic factors
Alkoxy substitutionK₂CO₃, DMF, 80°C6-Methoxy-4-chloro derivative68% Enhanced electrophilicity at C-6 under basic conditions
Thiol substitutionNaSH, DMSO, 60°C4,6-Dithiol analog55% Requires prolonged heating; competing ester hydrolysis observed at higher temps

Mechanistic Insight :
The C-4 position demonstrates higher reactivity due to reduced steric hindrance compared to C-6. Electron-withdrawing effects from the pyridine ring further activate these positions .

Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed cross-coupling reactions:

Suzuki–Miyaura Coupling

  • Substrate : Ethyl 6-bromo analog (synthesized via bromination)

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, 100°C

  • Product : 6-(4-Fluorophenyl)pyrazolo[1,5-A]pyridine derivative

  • Yield : 77%

Key Applications :

  • Introduction of aryl/heteroaryl groups for drug discovery .

  • Retention of ester functionality enables further derivatization.

Ester Group Transformations

The ethyl ester undergoes hydrolysis and transesterification:

Reaction Conditions Product Yield
Acidic hydrolysisHCl (6M), reflux, 8 h4,6-Dichloropyrazolo[1,5-A]pyridine-3-carboxylic acid85%
Basic hydrolysisNaOH (2M), EtOH/H₂O, 60°CSodium carboxylate salt92%
TransesterificationMeOH, H₂SO₄, 65°CMethyl ester analog78%

Utility :
Carboxylic acid intermediates serve as precursors for amide/peptide conjugates in medicinal chemistry.

Cyclization and Heterocycle Formation

The compound acts as a scaffold for fused heterocycles:

  • With enaminones :

    • Conditions : Acetic acid, reflux

    • Product : Pyrazolo[3,4-b]pyridine derivatives (e.g., antitumor agents)

    • Yield : 60–75%

    • Mechanism : Enaminone intermediate undergoes cyclocondensation at C-4 .

  • With β-ketonitriles :

    • Conditions : Solvent-free, microwave irradiation

    • Product : Trifluoromethyl-substituted pyrazoloazines

    • Yield : 82%

Biological Activity-Driven Modifications

Structural modifications correlate with enhanced bioactivity:

Derivative Modification Bioactivity Reference
4,6-Diamino analogDual amine substitutionAnticancer (HeLa cells, IC₅₀ = 8.2 µM)
6-(Pyridin-3-yl) variantSuzuki couplingAnti-inflammatory (COX-2 inhibition)
Carboxylic acid derivativeEster hydrolysisAntimicrobial (MIC = 4 µg/mL vs. S. aureus)

Comparative Reactivity Table

Position Reactivity Toward Preferred Conditions Applications
C-4 ClAmines, thiolsPolar aprotic solvents, 60–80°CDrug candidates with improved solubility
C-6 ClAryl groups (Suzuki)Pd catalysis, aqueous baseKinase inhibitor scaffolds
Ester groupNucleophilesAcidic/basic hydrolysisProdrug design

Mechanism of Action

The mechanism of action of Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can modulate signaling pathways such as the NF-kB pathway, which is involved in inflammation and cancer progression .

Comparison with Similar Compounds

The structural and functional properties of ethyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate can be contextualized by comparing it to related pyrazolo[1,5-a]pyridine carboxylates. Key differences include halogen type (Cl, Br, F), substitution positions, and ester groups (ethyl vs. methyl). Below is a detailed analysis:

Halogen Substitution and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Reference
This compound* Cl (4,6) C₁₀H₈Cl₂N₂O₂ ~271.06† Not available -
Ethyl 4,6-difluoropyrazolo[1,5-a]pyridine-3-carboxylate F (4,6) C₁₀H₈F₂N₂O₂ 242.64 1427502-03-1
Ethyl 7-chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Cl (7), F (4) C₁₀H₈ClFN₂O₂ 242.64 2748453-04-3
Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Br (7), Cl (4) C₁₀H₈BrClN₂O₂ 303.55 2102412-15-5
Mthis compound Cl (4,6), methyl ester C₉H₆Cl₂N₂O₂ 257.06 Not available
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate Br (5) C₁₀H₈BrN₂O₂ 283.09 885276-93-7

*Note: Data for the target compound is inferred from structural analogs. †Calculated based on methyl ester derivative (257.06) with adjustment for ethyl group (+14).

Key Observations:

Halogen Effects: Fluorine substituents (e.g., 4,6-difluoro derivative) reduce molecular weight and may enhance metabolic stability in drug design .

Substitution Position: Halogens at positions 4 and 6 (as in the target compound) create a symmetric electronic environment, which may favor π-stacking interactions in crystal lattices or supramolecular assemblies. Ethyl 7-bromo-4-chloro derivatives demonstrate how mixed halogenation at non-symmetric positions can diversify reactivity .

Commercial and Research Relevance

  • Availability : Ethyl 5-bromo and 7-bromo-4-chloro derivatives are commercially available (e.g., PharmaBlock catalog numbers PBN2011095, PBLJ2634), underscoring their utility as building blocks in drug discovery .

Biological Activity

Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H8_{8}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : Approximately 259.09 g/mol
  • Structure : The compound features a pyrazolo ring substituted with two chlorine atoms at the 4 and 6 positions, and an ethyl ester group at the carboxylate position, enhancing its solubility and bioavailability.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Similar compounds have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, studies have demonstrated that compounds with structural similarities can inhibit specific enzymes involved in cancer pathways, suggesting a mechanism of action through enzyme inhibition .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

3. Antimicrobial Activity

This compound has shown potential antimicrobial activity against various bacterial strains. The presence of chlorine substituents may enhance its reactivity towards microbial targets, making it effective in agricultural applications as well as in pharmaceuticals.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. The results indicated:

  • IC50_{50} values in the low micromolar range.
  • Induction of apoptosis was confirmed through flow cytometry analysis.
  • Cell cycle arrest was observed at the G2/M phase .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies assessed the compound's ability to inhibit the production of inflammatory mediators in macrophages. Key findings included:

  • A reduction in tumor necrosis factor-alpha (TNF-α) levels.
  • Suppression of nitric oxide (NO) production.
    These results suggest that this compound may be effective in managing chronic inflammatory conditions.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundSignificantModerateSignificant
Mthis compoundModerateLowModerate
Ethyl 4-bromopyrazolo[1,5-A]pyridine-3-carboxylateLowModerateLow

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (HSQC, HMBC) resolve regiochemical ambiguities, particularly for distinguishing Cl substituents at positions 4 and 6 .
  • X-Ray Crystallography : Provides unambiguous confirmation of molecular geometry and substituent orientation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

How should researchers address contradictory spectroscopic data between synthetic batches?

Advanced
Contradictions often arise from:

  • Regioisomeric Impurities : Use NOESY NMR to detect spatial proximity of substituents and confirm regiochemistry .
  • Solvent Artifacts : Compare spectra in deuterated vs. non-deuterated solvents to identify solvent-induced shifts .
  • Batch Comparison : Cross-validate with independent synthetic routes (e.g., alternative chlorination agents) .
    Example : Discrepancies in ¹³C NMR peaks near 150 ppm may indicate incomplete esterification; repeat reaction with fresh ethyl chloroformate .

What strategies are effective for modifying the core structure to explore structure-activity relationships (SAR)?

Q. Advanced

  • Substituent Variation : Replace Cl with Br, CN, or NH₂ groups via nucleophilic substitution (e.g., Pd-catalyzed cross-coupling for CN introduction) .
  • Ester Hydrolysis : Convert the ethyl carboxylate to a free acid using LiOH/THF/H₂O, enabling further amidation or conjugation .
  • Heterocycle Fusion : Attach isoxazole or triazole moieties to enhance biological activity (e.g., antitumor properties) .
    SAR Insights : The 4,6-dichloro configuration enhances electrophilicity, critical for kinase inhibition .

How does the electronic nature of substituents impact the compound’s reactivity in cross-coupling reactions?

Q. Advanced

  • Electron-Withdrawing Groups (Cl, CN) : Activate the pyrazole ring toward Suzuki-Miyaura coupling by increasing electrophilicity at the C-3 position .
  • Steric Effects : Bulky substituents at C-5 hinder Pd catalyst accessibility, reducing coupling efficiency .
  • Solvent Optimization : Use DMF or dioxane with Pd(PPh₃)₄ to stabilize reactive intermediates .

What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Q. Advanced

  • Kinase Inhibition Assays : Screen against CDK or MAPK isoforms using ATP-competitive ELISA .
  • Cytotoxicity Profiling : Test IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
  • Metabolic Stability : Assess hepatic microsome stability to guide lead optimization .

What computational methods aid in predicting the compound’s binding modes with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1ATP) to model interactions .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate protein-ligand complex stability .

How can researchers resolve low reproducibility in biological assay results for derivatives?

Q. Advanced

  • Purity Verification : Re-characterize derivatives via HPLC (≥95% purity) to exclude impurities .
  • Solubility Optimization : Use DMSO/PBS mixtures to prevent aggregation in aqueous assays .
  • Positive Controls : Include reference inhibitors (e.g., staurosporine) to validate assay conditions .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Exothermic Reactions : Implement cooling systems during chlorination to prevent thermal runaway .
  • Cost-Effective Catalysts : Replace Pd-based catalysts with Ni or Cu alternatives for large-scale coupling .
  • Waste Management : Optimize solvent recovery (e.g., THF distillation) to reduce environmental impact .

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